molecular formula C14H17NO4S B371503 Diethyl 2-(benzothioylamino)malonate

Diethyl 2-(benzothioylamino)malonate

Cat. No.: B371503
M. Wt: 295.36g/mol
InChI Key: OTQPLEFYSWRBLL-UHFFFAOYSA-N
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Description

Diethyl 2-(benzothioylamino)malonate is a malonate derivative featuring a benzothioylamino (-NH-C(S)-Ph) substituent at the C2 position. These compounds are pivotal intermediates in organic synthesis, particularly in the preparation of heterocycles (e.g., quinolones, pyridines) and pharmaceuticals .

Properties

Molecular Formula

C14H17NO4S

Molecular Weight

295.36g/mol

IUPAC Name

diethyl 2-(benzenecarbonothioylamino)propanedioate

InChI

InChI=1S/C14H17NO4S/c1-3-18-13(16)11(14(17)19-4-2)15-12(20)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,20)

InChI Key

OTQPLEFYSWRBLL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)NC(=S)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=S)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diethyl Malonate Derivatives

Compound Name Substituent Melting Point (°C) Yield (%) Key Spectral Data Applications
Diethyl 2-[(3-bromophenyl)amino]methylene]malonate 3-Bromophenylamino 71–73 90 $ ^1\text{H-NMR} $: δ 8.5 (s, 1H, NH); $ ^{13}\text{C-NMR} $: 165.1 (C=O) Intermediate for imidazoquinolines
Diethyl 2-[(4-bromophenylamino)methylene]malonate 4-Bromophenylamino Not reported 73 Intramolecular N–H⋯O hydrogen bond (X-ray) Synthesis of pyrazoloquinolinones
Dibenzyl 2-(Benzofuran-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate Benzofuran-benzothiazole 116–118 67 $ ^1\text{H-NMR} $: δ 6.8–7.6 (aromatic H); IR: 1720 cm$ ^{-1} $ (C=O) Antimicrobial scaffold (hypothesized)
Diethyl 2-(2-phenylacetyl)malonate Phenylacetyl Not specified Not reported Not available Pharmaceutical intermediate (e.g., coumarin derivatives)
Diethyl 2-(2-cyanoethyl)malonate Cyanoethyl Not reported Not reported $ \text{MS (ESI)} $: m/z 213.23 [M+H]$ ^+ $ Functionalized monomer for polymers
Diethyl 2-acetamidomalonate Acetamido Not reported Not reported $ ^1\text{H-NMR} $: δ 1.3 (t, 6H, CH$ _3 $); IR: 3310 cm$ ^{-1} $ (N–H) Amino acid protection

Physicochemical Properties

  • Melting Points: Derivatives with rigid aromatic substituents (e.g., dibenzyl malonates ) exhibit higher melting points (116–118°C) compared to aliphatic variants.
  • Spectral Signatures: NH protons in amino-substituted malonates appear at δ 8.5–9.0 ppm in $ ^1\text{H-NMR} $, while C=O groups resonate at 165–175 ppm in $ ^{13}\text{C-NMR} $ .

Preparation Methods

Alkylation of Diethyl Malonate

Alkylation at the α-position is a well-established method for modifying malonates. For example, Diethyl 2-(2-nitrobenzyl)malonate is synthesized via nucleophilic substitution using 2-nitrobenzyl bromide and diethyl malonate in dimethylformamide (DMF) with potassium carbonate as a base, yielding 63% product. Adapting this approach, the benzothioylamino group could be introduced via a benzothioylamino-substituted alkyl halide (e.g., bromomethyl benzothioamide).

Reaction Conditions for Alkylation

ParameterValue/DescriptionSource Analogy
SolventDMF or acetonitrile
BaseK₂CO₃ or NaH
Temperature20–80°C
Yield OptimizationDropwise addition of electrophile

Condensation with Benzothioyl Hydrazine

A second route involves condensing diethyl ketomalonate with benzothioyl hydrazine. This mirrors the synthesis of 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate , where diethyl 2-bromomalonate reacts with methylhydrazine in ethanol/acetic acid at 20–70°C. Substituting methylhydrazine with benzothioyl hydrazine could yield the target compound.

Key Considerations for Condensation

  • Catalyst : Acetic acid or HCl enhances reaction efficiency.

  • Solvent : Ethanol or acetonitrile minimizes side reactions.

  • Side Products : Over-alkylation or hydrolysis requires careful stoichiometry.

Process Optimization and Yield Enhancement

Solvent and Catalyst Selection

Data from analogous syntheses highlight solvent and catalyst impacts:

Comparative Solvent Performance

SolventReaction RateYield (%)Side ProductsSource
DMFFast63Minimal
EthanolModerate70–83Esters hydrolysis
AcetonitrileSlow65Nitrile byproducts

Catalysts such as acetic acid improve yields by stabilizing intermediates, as seen in triazine derivative syntheses.

Temperature Control

Exothermic reactions (e.g., alkylation) require temperature modulation:

  • 20–30°C : Ideal for minimizing decomposition.

  • >50°C : Risks diethyl malonate decarboxylation.

Challenges in Benzothioylamino Group Introduction

The benzothioylamino group’s steric bulk and sulfur reactivity pose unique challenges:

Steric Hindrance Mitigation

  • Dilute Conditions : Reduce intermolecular side reactions.

  • Phase-Transfer Catalysis : Enhances reagent mixing in biphasic systems.

Sulfur Stability

  • Inert Atmosphere : Prevents oxidation of thioamide groups.

  • Post-Reduction Steps : May be required to stabilize the final product.

Green Chemistry Considerations

Modern synthetic trends emphasize sustainability:

Waste Reduction

The traditional synthesis of diethyl malonate generates 3,000 kg of acidic wastewater per batch, whereas solid-acid catalysts reduce this to zero. Adopting similar catalysts for this compound could enhance eco-efficiency.

Solvent Recycling

Ethanol recovery systems, as employed in malonate production, lower costs and environmental impact.

Analytical Characterization

Critical for confirming structure and purity:

Spectroscopic Methods

  • ¹H NMR : Characteristic peaks for ethyl esters (δ 1.2–1.4 ppm) and α-protons (δ 3.8–4.2 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 295.29 (analogous to).

Chromatographic Purity

HPLC with UV detection (λ = 254 nm) ensures >95% purity, as standardized in triazine intermediate protocols .

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